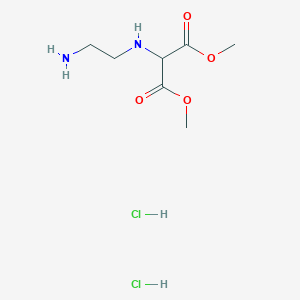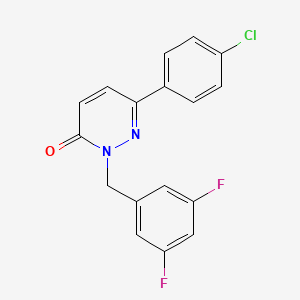
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one, also known as CPY-3, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Corrosion Inhibition
6-(4-Chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one and its derivatives have been studied for their potential as corrosion inhibitors. Kalai et al. (2020) investigated the corrosion inhibition performance of three pyridazinone derivatives, including this compound, for mild steel in 1 M HCl medium. The study employed weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The derivatives were found to be mixed inhibitors affecting both cathodic hydrogen evolution and anodic metal dissolution. 3b, a closely related compound, exhibited the best inhibitive action, which may be attributed to its electron acceptance ability (Kalai et al., 2020).
Antibacterial and Antifungal Properties
A study by Sukuroglu et al. (2012) on new 3(2H)-pyridazinone derivatives reported antibacterial, antifungal, antimycobacterial, and cytotoxic activities. Specifically, two compounds showed activity against both Gram-positive and Gram-negative bacteria, with most compounds being active against E. coli ATCC 35218. Some of these compounds exhibited promising antimicrobial activities, highlighting the potential of 6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one derivatives in this field (Sukuroglu et al., 2012).
Anticonvulsant and Immunosuppressive Activity
R. Zabska and T. Jakóbiec (1984) synthesized new 2-substituted derivatives of 5-aminomethyl-6-(p-chlorophenyl)-4,5-dihydro-2H-pyridazin-3-one, revealing some compounds showing anticonvulsant activity, while others possessed immunosuppressive activity. This study indicates the therapeutic potential of these compounds in neurological and immune system disorders (Zabska & Jakóbiec, 1984).
Molecular Structure Analysis
Sallam et al. (2021) conducted a study on the synthesis, structure analysis, and Hirshfeld surface studies of a pyridazine analog. This research offers insights into the molecular structure and interactions of such compounds, contributing to a deeper understanding of their chemical properties and potential applications (Sallam et al., 2021).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[(3,5-difluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O/c18-13-3-1-12(2-4-13)16-5-6-17(23)22(21-16)10-11-7-14(19)9-15(20)8-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZAXUGXLCOANV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC(=C3)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(3,5-difluorobenzyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
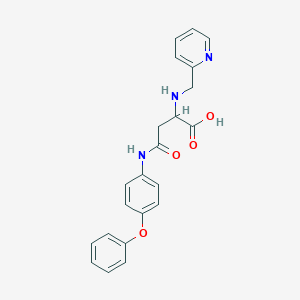
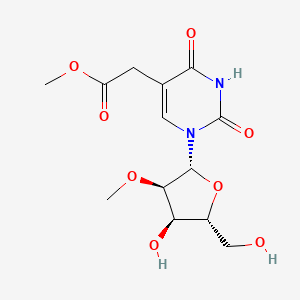
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate](/img/structure/B2364147.png)
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
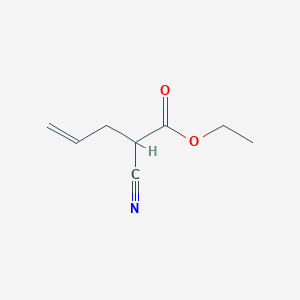
![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
![Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2364158.png)

